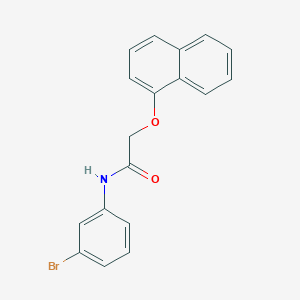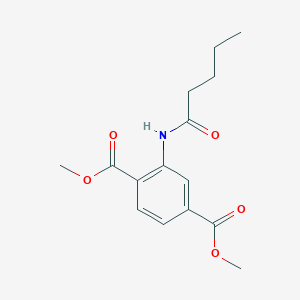
Dimethyl 2-(pentanoylamino)terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(pentanoylamino)terephthalate, also known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the development of Alzheimer's disease. DAPT has also been found to have potential applications in cancer research. In
作用機序
Dimethyl 2-(pentanoylamino)terephthalate works by inhibiting the activity of gamma-secretase and the Notch signaling pathway. Gamma-secretase cleaves APP to produce Aβ peptides, which are toxic to neurons and lead to the formation of amyloid plaques. By inhibiting gamma-secretase, Dimethyl 2-(pentanoylamino)terephthalate reduces the production of Aβ peptides and prevents the formation of amyloid plaques.
The Notch signaling pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway can lead to the development of cancer. Dimethyl 2-(pentanoylamino)terephthalate inhibits the Notch signaling pathway by blocking the cleavage of Notch receptors, which are involved in the pathway.
Biochemical and Physiological Effects:
Dimethyl 2-(pentanoylamino)terephthalate has been found to have significant biochemical and physiological effects. In Alzheimer's disease research, Dimethyl 2-(pentanoylamino)terephthalate has been shown to reduce the production of Aβ peptides and prevent the formation of amyloid plaques. This can lead to the preservation of neuronal function and the prevention of cognitive decline.
In cancer research, Dimethyl 2-(pentanoylamino)terephthalate has been shown to inhibit tumor growth by suppressing the Notch signaling pathway. This can lead to the induction of apoptosis and the suppression of cell proliferation.
実験室実験の利点と制限
Dimethyl 2-(pentanoylamino)terephthalate has several advantages for lab experiments. It is a potent inhibitor of gamma-secretase and the Notch signaling pathway, making it a valuable tool for studying these pathways. It is also relatively easy to synthesize and has good stability.
However, Dimethyl 2-(pentanoylamino)terephthalate also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in some experiments. It also has poor solubility in aqueous solutions, which can make it difficult to work with in some assays.
将来の方向性
There are several future directions for research on Dimethyl 2-(pentanoylamino)terephthalate. In Alzheimer's disease research, further studies are needed to determine the optimal dosage and duration of treatment with Dimethyl 2-(pentanoylamino)terephthalate. There is also a need for studies on the long-term effects of Dimethyl 2-(pentanoylamino)terephthalate treatment on cognitive function.
In cancer research, further studies are needed to determine the efficacy of Dimethyl 2-(pentanoylamino)terephthalate in different types of cancer. There is also a need for studies on the optimal dosage and duration of treatment with Dimethyl 2-(pentanoylamino)terephthalate.
Conclusion:
Dimethyl 2-(pentanoylamino)terephthalate is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of gamma-secretase and the Notch signaling pathway, making it a valuable tool for studying these pathways. Dimethyl 2-(pentanoylamino)terephthalate has potential applications in Alzheimer's disease research and cancer research. Further studies are needed to determine the optimal dosage and duration of treatment with Dimethyl 2-(pentanoylamino)terephthalate, as well as its long-term effects on cognitive function and efficacy in different types of cancer.
合成法
The synthesis of Dimethyl 2-(pentanoylamino)terephthalate involves the reaction of terephthalic acid with pentanoyl chloride to form pentanoyl terephthalic acid. This intermediate is then reacted with dimethylamine to produce Dimethyl 2-(pentanoylamino)terephthalate. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane.
科学的研究の応用
Dimethyl 2-(pentanoylamino)terephthalate has been extensively studied for its potential applications in Alzheimer's disease research. It has been found to inhibit gamma-secretase, an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. Aβ peptides are the main component of amyloid plaques, which are a hallmark of Alzheimer's disease. By inhibiting gamma-secretase, Dimethyl 2-(pentanoylamino)terephthalate can reduce the production of Aβ peptides and prevent the formation of amyloid plaques.
Dimethyl 2-(pentanoylamino)terephthalate has also been studied for its potential applications in cancer research. It has been found to inhibit the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Notch signaling is dysregulated in many types of cancer, and inhibiting this pathway with Dimethyl 2-(pentanoylamino)terephthalate can lead to the suppression of tumor growth.
特性
分子式 |
C15H19NO5 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC名 |
dimethyl 2-(pentanoylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-4-5-6-13(17)16-12-9-10(14(18)20-2)7-8-11(12)15(19)21-3/h7-9H,4-6H2,1-3H3,(H,16,17) |
InChIキー |
GPZDSLZWLTZJEW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
正規SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



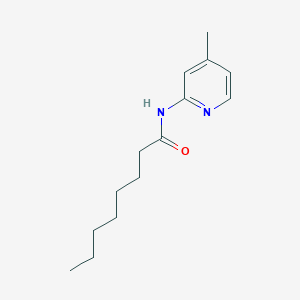
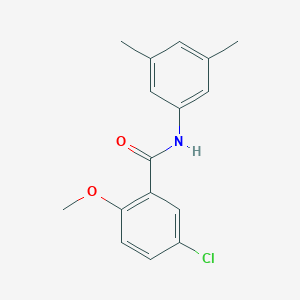
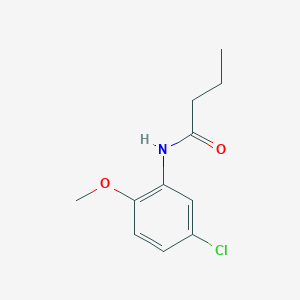
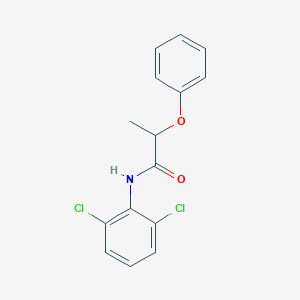


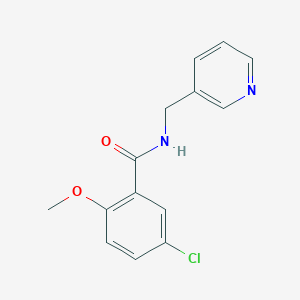
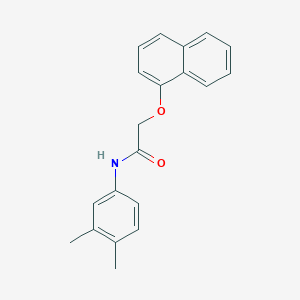
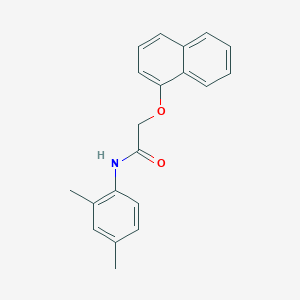

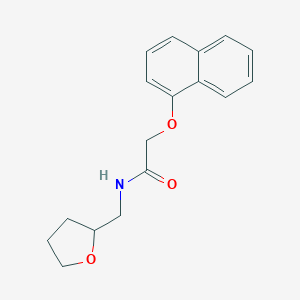
![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
